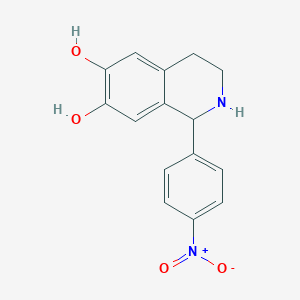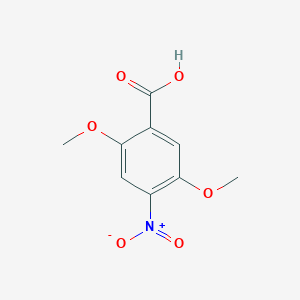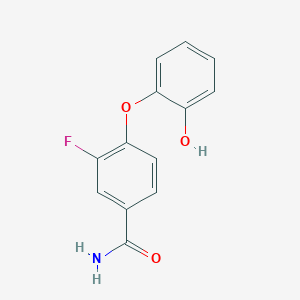
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FY-21 is a selective inhibitor of lysine-specific histone demethylase 1 (LSD1), with an inhibitory concentration (IC50) of 340 nanomolar. This compound has shown significant potential in inhibiting the proliferation and colony formation of leukemia cells. It also decreases the messenger ribonucleic acid (mRNA) levels of transcription factors HOXA9 and MEIS1, making it a promising candidate for leukemia research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FY-21 involves the preparation of tetrahydroisoquinoline derivatives. The key steps include:
Formation of the tetrahydroisoquinoline core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired inhibitory activity. This may involve reactions such as nitration, reduction, and esterification.
Industrial Production Methods: Industrial production of FY-21 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst selection: Using more efficient catalysts to speed up the reaction.
Process optimization: Adjusting reaction conditions such as temperature, pressure, and solvent to improve efficiency.
Purification techniques: Employing advanced purification methods like chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: FY-21 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the tetrahydroisoquinoline core, affecting its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions are typically derivatives of the tetrahydroisoquinoline core, with modifications to the functional groups that can enhance or reduce its inhibitory activity.
科学的研究の応用
FY-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.
Biology: Helps in understanding the role of LSD1 in gene expression and cellular differentiation.
Medicine: Potential therapeutic agent for the treatment of leukemia and other cancers by inhibiting LSD1 activity.
Industry: Can be used in the development of new drugs targeting epigenetic modifications.
作用機序
FY-21 exerts its effects by selectively inhibiting LSD1, an enzyme involved in the demethylation of histone proteins. By inhibiting LSD1, FY-21 prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition results in the downregulation of transcription factors HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells. Additionally, FY-21 enhances the expression of p53, a tumor suppressor protein, further contributing to its antitumor activity .
類似化合物との比較
- T-3775440 hydrochloride
- Daminozide
- ML324
- GSK-J1 lithium salt
- Kgp-IN-1
- Iadademstat dihydrochloride
- Bomedemstat ditosylate
- PFI-90
Comparison: FY-21 stands out due to its high selectivity and potency as an LSD1 inhibitor. While other compounds like T-3775440 hydrochloride and ML324 also inhibit LSD1, FY-21’s unique tetrahydroisoquinoline structure provides it with distinct pharmacokinetic and pharmacodynamic properties. Its ability to significantly induce leukemia cell differentiation and enhance p53 expression makes it particularly effective in leukemia research .
特性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C15H14N2O4/c18-13-7-10-5-6-16-15(12(10)8-14(13)19)9-1-3-11(4-2-9)17(20)21/h1-4,7-8,15-16,18-19H,5-6H2 |
InChIキー |
BVVKBFZPUJYGAY-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)





![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)


![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)



